N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

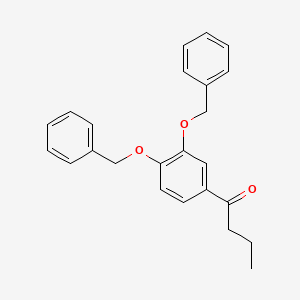

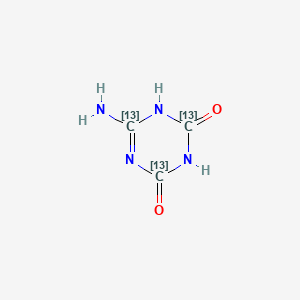

“N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” is a chemical compound with the molecular formula C13H17NO3S . It has an average mass of 267.344 Da and a monoisotopic mass of 267.092926 Da . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” is defined by its molecular formula, C13H17NO3S . For a more detailed analysis of its structure, you may need to refer to a specific resource or database that provides molecular structure visualizations.Physical And Chemical Properties Analysis

“N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine” has a molecular weight of 267.34 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine (NAC) is known for its strong antioxidant properties. It acts as a scavenger of free radicals, particularly oxygen radicals, and is a precursor of L-cysteine that aids in glutathione elevation and biosynthesis (Mokhtari et al., 2016). Additionally, NAC has shown to reduce inflammation, and its beneficial effects in conditions characterized by decreased glutathione or oxidative stress have been observed (Kelly, 1998).

Role in Treating Chronic Diseases

NAC's potential in treating chronic obstructive pulmonary disease (COPD) is notable. It acts as a mucolytic agent and may increase production of glutathione, offering antioxidant benefits. This multifaceted activity includes modulation of bronchial tone, antioxidant pathways, and inhibition of pro-oxidant and inflammatory pathways (Calzetta et al., 2018).

Neuroprotective Effects

NAC has been evaluated for its neuroprotective potential in preventing cognitive aging dementia, Parkinson’s, Alzheimer’s disorders, and in neuropathic pain and stroke. Its role as a glutathione precursor and its antioxidant and anti-inflammatory activities contribute to these effects (Tardiolo et al., 2018).

Impact on Lifespan and Stress Resistance

In studies conducted on model organisms like C. elegans and Drosophila species, NAC supplementation has shown to increase resistance to oxidative stress, heat stress, and UV irradiation. It also extended both the mean and maximum lifespan of these organisms, suggesting its potential role in aging and stress resistance (Oh et al., 2015), (Shaposhnikov et al., 2018).

Chemopreventive Properties

NAC may have a role as a cancer chemopreventive agent. Its protective mechanisms, including its ability to decrease biofilm formation, suggest its utility in preventing bacterial infections and potentially in cancer prevention (Flora et al., 2004).

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJANJUVOQDAHZ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676238 |

Source

|

| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |

CAS RN |

581076-72-4 |

Source

|

| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)